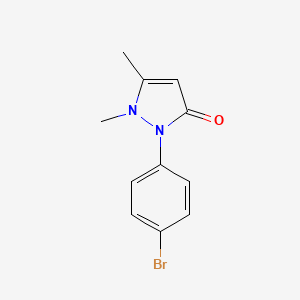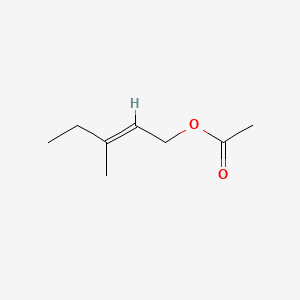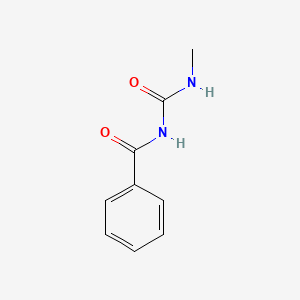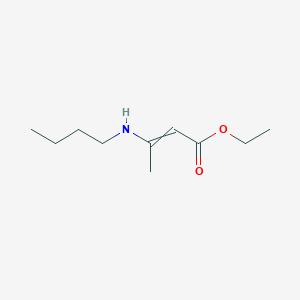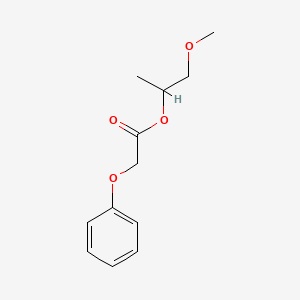![molecular formula C10H13BrO2S B14745612 [(3-Bromobutan-2-yl)sulfonyl]benzene CAS No. 6290-95-5](/img/structure/B14745612.png)
[(3-Bromobutan-2-yl)sulfonyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(3-Bromobutan-2-yl)sulfonyl]benzene is an organic compound with the molecular formula C10H13BrO2S. It is characterized by the presence of a bromine atom attached to a butane chain, which is further connected to a sulfonyl group and a benzene ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Bromobutan-2-yl)sulfonyl]benzene typically involves the reaction of 3-bromobutan-2-ol with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
3-Bromobutan-2-ol+Benzenesulfonyl chloridePyridinethis compound+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency .
化学反応の分析
Types of Reactions
[(3-Bromobutan-2-yl)sulfonyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted butylsulfonylbenzenes.
Oxidation Reactions: Products include sulfone derivatives.
Reduction Reactions: Products include sulfide derivatives.
科学的研究の応用
[(3-Bromobutan-2-yl)sulfonyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [(3-Bromobutan-2-yl)sulfonyl]benzene involves its interaction with specific molecular targets. The bromine atom can undergo nucleophilic substitution, leading to the formation of various derivatives. The sulfonyl group can participate in redox reactions, influencing the compound’s reactivity and stability. These interactions are mediated through pathways involving electron transfer and bond formation/breakage .
類似化合物との比較
Similar Compounds
- [(3-Chlorobutan-2-yl)sulfonyl]benzene
- [(3-Iodobutan-2-yl)sulfonyl]benzene
- [(3-Fluorobutan-2-yl)sulfonyl]benzene
Uniqueness
[(3-Bromobutan-2-yl)sulfonyl]benzene is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis .
特性
CAS番号 |
6290-95-5 |
|---|---|
分子式 |
C10H13BrO2S |
分子量 |
277.18 g/mol |
IUPAC名 |
3-bromobutan-2-ylsulfonylbenzene |
InChI |
InChI=1S/C10H13BrO2S/c1-8(11)9(2)14(12,13)10-6-4-3-5-7-10/h3-9H,1-2H3 |
InChIキー |
WVJWWVFLTHTSRI-UHFFFAOYSA-N |
正規SMILES |
CC(C(C)Br)S(=O)(=O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


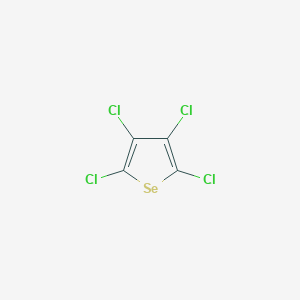
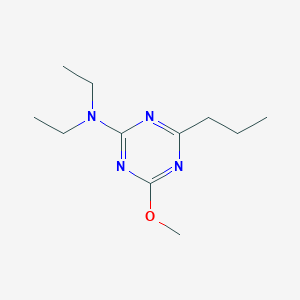
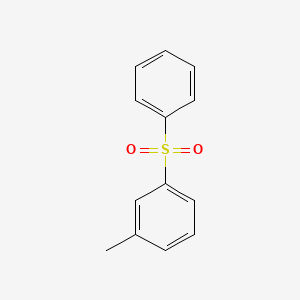
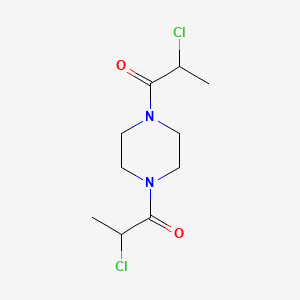
![Ethyl hydroxy[4-(propan-2-yl)phenyl]acetate](/img/structure/B14745557.png)
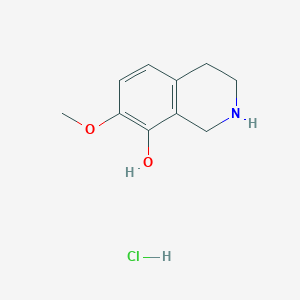
![Hexadecahydropyrido[5,4,3,2-lmn]phenanthridine](/img/structure/B14745565.png)
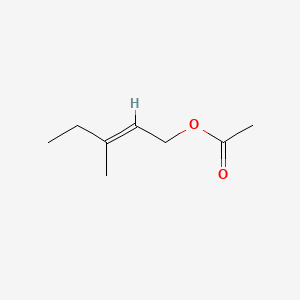
![4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]-N-phenylbenzene-1-sulfonamide](/img/structure/B14745588.png)
